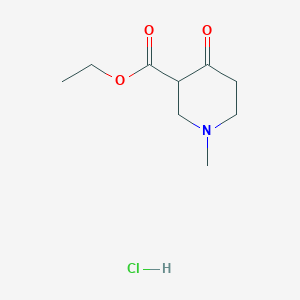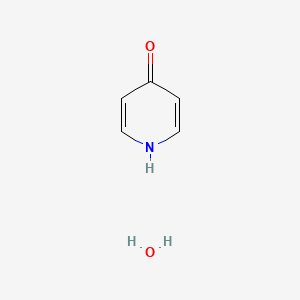
4-Pyridinol hydrate
Descripción general
Descripción
4-Pyridinol hydrate, also known as 1H-pyridin-4-one hydrate, is a compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.11 g/mol . The compound is structurally characterized by a 4-pyridinol core .
Synthesis Analysis
The synthesis of substituted pyridines, which includes this compound, has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows for the selective introduction of multiple functional groups
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Chemical Industry
4-Pyridinol and its derivatives are pivotal in the chemical industry, serving as intermediates for pharmaceutical products, biologically active substances, and building blocks for polymers with unique physical properties. The study by Stankevičiūtė et al. (2016) highlights the utilization of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, proving to be a promising method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).
Energy and Photovoltaics
Pyridine-based organic molecules (POMs) are used to enhance the performance of inverted polymer solar cells (PSCs). A study by Ou et al. (2018) demonstrates that modifying the sol-gel ZnO surface with POMs like 4-phenylpyridine (4-Py) improves power conversion efficiency and stability of bulk-heterojunction PSCs (Ou et al., 2018).
Material Science and Engineering
4-Pyridinol derivatives are integral in the development of materials with special properties. For instance, electrochemical CO2 reduction at low overpotential has been achieved using poly(4-vinylpyridine), which mimics the catalytic properties of pyridinium catalysts, as discussed by Jeong et al. (2017) (Jeong et al., 2017). Similarly, Shalini et al. (2016) revealed the enhancement in proton conductivity of a MOF by utilizing pyridinol as a stoichiometrically loadable proton carrier (Shalini et al., 2016).
Organic Chemistry and Catalysis
In the realm of organic chemistry, 4-Pyridinol and its derivatives are crucial in synthesizing various compounds and facilitating catalytic processes. Dolewski et al. (2017) illustrated the selective transformation of the 4-position of the pyridine scaffold, a significant strategy for creating valuable pyridine derivatives (Dolewski et al., 2017). Additionally, 4-Pyridinol derivatives have been studied for their antioxidant properties and their potential in chain-breaking antioxidant reactions, as described by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
1H-pyridin-4-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQDNEVKDRVHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599777 | |
| Record name | Pyridin-4(1H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158868-14-5 | |
| Record name | Pyridin-4(1H)-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





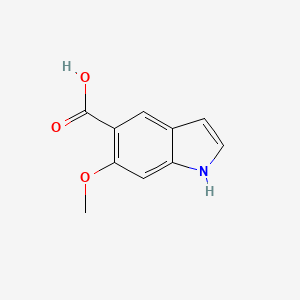
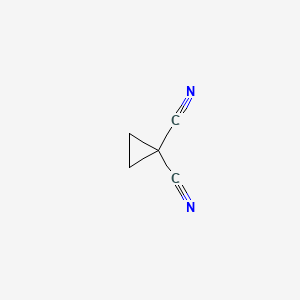
![[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate](/img/structure/B3048087.png)

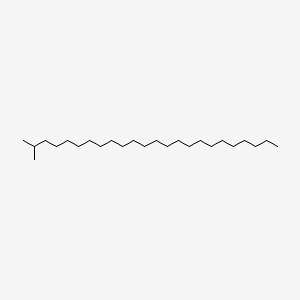
![1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-](/img/structure/B3048093.png)
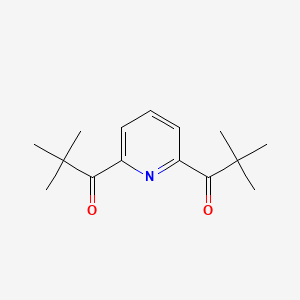

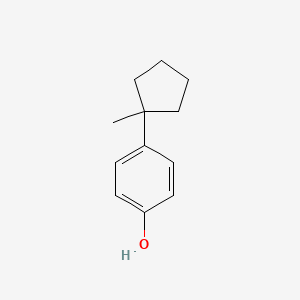
![2-[(2-Fluorophenoxy)methyl]oxirane](/img/structure/B3048099.png)
![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)
